molecular formula C18H19N3O5S B11548063 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

Cat. No.: B11548063
M. Wt: 389.4 g/mol
InChI Key: ABIXYDWWNGTXSG-VXLYETTFSA-N
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Description

N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines .

Scientific Research Applications

N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H19N3O5S/c1-25-16-7-8-17(26-2)14(9-16)10-19-20-18(22)12-27-11-13-3-5-15(6-4-13)21(23)24/h3-10H,11-12H2,1-2H3,(H,20,22)/b19-10+

InChI Key

ABIXYDWWNGTXSG-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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